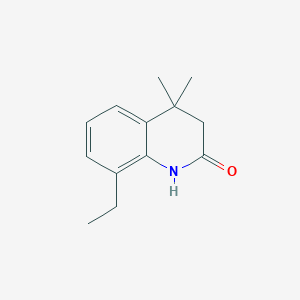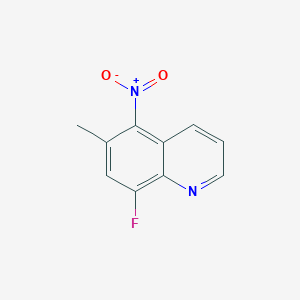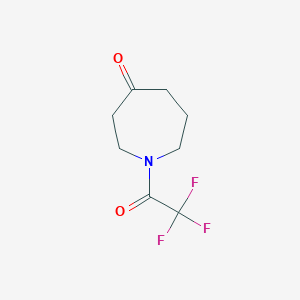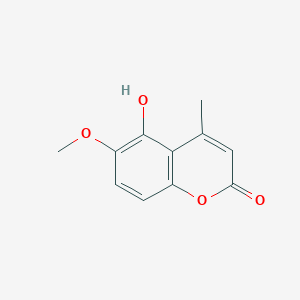
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
4,4-Dimethyl-3,4-dihydroquinolin-2(1H)-one: A closely related derivative.
8-Ethylquinoline: Another derivative with similar structural features.
Uniqueness
8-Ethyl-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C13H17NO |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
8-ethyl-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C13H17NO/c1-4-9-6-5-7-10-12(9)14-11(15)8-13(10,2)3/h5-7H,4,8H2,1-3H3,(H,14,15) |
Clave InChI |
UDXJCJCLUXVAON-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(CC(=O)N2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)
![2-(1-Cyclopropylethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11896201.png)
![(2S)-2-[tert-butyl(dimethyl)silyl]oxybutanal](/img/structure/B11896205.png)


![N'-[(Trimethylsilyl)oxy]benzenecarboximidamide](/img/structure/B11896240.png)


![1-[(7S,8R)-7,8-Dihydroxy-7,8-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11896257.png)





